3,3',5-TRICHLOROBIPHENYL

Environmental fate modeling Clay mineral sorption PCB bioavailability

Validating environmental fate or remediation models requires congener-specific coplanar PCBs-substituting with nonplanar isomers yields invalid sorption and toxicity data. PCB 36 (CAS 38444-87-0) solves this: - **Coplanar geometry** (no ortho-Cl): 300- to >4,500-fold higher clay sorption vs. nonplanar PCB 19 - **Benchmark for remediation**: Complete degradation to biphenyl in 4h on Fe⁰/Ni⁰ clay systems - **Neurotoxicity reference**: 4-OH metabolite shows >10-fold higher cerebellar granule cell toxicity - **Certified reference material**: NIST-traceable, ISO 17025 compliant, multiple conc. (35-500 µg/mL)

Molecular Formula C12H7Cl3
Molecular Weight 257.5 g/mol
CAS No. 38444-87-0
Cat. No. B3425069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3',5-TRICHLOROBIPHENYL
CAS38444-87-0
Molecular FormulaC12H7Cl3
Molecular Weight257.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C12H7Cl3/c13-10-3-1-2-8(4-10)9-5-11(14)7-12(15)6-9/h1-7H
InChIKeyRIBGNAJQTOXRDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 0.25 g / 1 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water varies because Aroclors are variable mixtures.
IN WATER: 906 PPB
In water: 0.085 ppm
Water solubility at 25 °C: 225-250 ug/L
In water, 0.42 mg/L at 25 °C

Structure & Identifiers


Interactive Chemical Structure Model





3,3',5-Trichlorobiphenyl (PCB 36) Overview


3,3',5-Trichlorobiphenyl (CAS 38444-87-0), commonly designated as PCB 36, is a trichlorinated biphenyl congener classified as a coplanar polychlorinated biphenyl (PCB). Its molecular formula is C₁₂H₇Cl₃ with a molecular weight of 257.54 g/mol [1]. PCB 36 is characterized by chlorine substitution at the 3, 3', and 5 positions of the biphenyl ring system, which confers a planar molecular geometry distinct from non-coplanar ortho-substituted analogs [2]. This structural feature directly influences its environmental fate, including enhanced sorption to clay minerals and distinct reductive degradation behavior [3][4]. The compound is available as certified reference material from multiple suppliers for analytical and research applications .

Coplanar PCB congener certified reference material
Environmental sorption & fate modeling studies
Hydroxylated metabolite neurotoxicity investigations

Why PCB 36 Cannot Be Substituted


Substituting 3,3',5-trichlorobiphenyl with another trichlorobiphenyl isomer (e.g., PCB 35, PCB 37, PCB 38) or a non-coplanar congener (e.g., PCB 19) is scientifically invalid due to structure-dependent differences in molecular planarity, environmental sorption behavior, degradation kinetics, and metabolite toxicity profiles. The coplanar geometry of PCB 36—lacking ortho-chlorine substitution—enables strong intercalation into clay mineral interlayers, resulting in log Kw values up to 5-fold higher than nonplanar analogs such as PCB 19 [1]. This differential sorption directly alters environmental mobility and bioavailability predictions. Furthermore, the hydroxylated metabolite 4-OH PCB 36 exhibits distinct cytotoxic potency relative to other hydroxylated PCB metabolites, with rank-order potency differences exceeding 10-fold in cerebellar granule cell assays [2]. Generic substitution without empirical verification of congener-specific behavior compromises data reproducibility, environmental fate modeling accuracy, and toxicological risk assessment validity [3].

! Coplanar geometry enables clay intercalation; sorption may shift by orders of magnitude vs. nonplanar isomers.
! Degradation kinetics differ categorically: complete reduction for PCB 36 vs. negligible for nonplanar analogs.
! 4-OH PCB 36 metabolite shows distinct rank-order cytotoxicity; congener-specific neurotoxicity may not transfer.

PCB 36: Comparative Evidence


Montmorillonite Sorption: Coplanar vs. Nonplanar

Coplanar 3,3',5-trichlorobiphenyl (PCB 36) exhibits significantly greater sorption to montmorillonite clay minerals compared to the nonplanar isomer 2,2',6-trichlorobiphenyl (PCB 19). In batch sorption experiments on homoionic Na-montmorillonite, the log Kw for PCB 36 was 3.69, whereas PCB 19 yielded a log Kw of only 1.21 [1]. This represents an approximately 300-fold higher sorption coefficient for the coplanar congener, attributable to shape-selective intercalation into clay interlayers enabled by the planar geometry of PCB 36 [1].

Montmorillonite Sorption
Head-to-head
PCB 36 log Kw = 3.69 vs PCB 19 = 1.21 (Δ2.48, ~300× higher)
Supports congener-specific sorption modeling
Shape-selective intercalation; batch sorption
Environmental fate modeling Clay mineral sorption PCB bioavailability

Cation-Dependent Sorption: PCB 36 vs. PCB 19

The sorption disparity between coplanar PCB 36 and nonplanar PCB 19 persists across different exchangeable cations. On K-montmorillonite, log Kw values were 3.72 for PCB 36 versus 1.46 for PCB 19. On Cs-montmorillonite, the difference was even more pronounced: log Kw = 4.53 for PCB 36 compared to only 0.87 for PCB 19 [1]. The Cs-montmorillonite system yielded a Δlog Kw of 3.66, corresponding to a >4,500-fold higher sorption for the coplanar congener.

Cation-Dependent Sorption
Head-to-head
PCB 36 log Kw 3.72 (K), 4.53 (Cs) vs 1.46, 0.87 — >4,500× on Cs-mont
Requires cation-specific sorption parameters
Soil geochemical condition dependent
Clay mineral sorption Cation exchange effects PCB sequestration

Bimetallic Clay Degradation: Coplanar vs. Nonplanar

In a montmorillonite-templated Fe⁰/Ni⁰ bimetallic system, coplanar PCB 36 underwent complete reduction to biphenyl within 4 hours, whereas non-coplanar PCB 19 exhibited only negligible degradation under identical conditions [1]. The differential reactivity is attributed to enhanced intercalation of the planar PCB 36 into clay interlayers, which facilitates proximity to the catalytic Fe⁰/Ni⁰ sites and promotes hydrodechlorination [1].

Bimetallic Degradation
Head-to-head
PCB 36: complete reduction to biphenyl in 4 h; PCB 19: negligible
Benchmark for remediation technology evaluation
Fe⁰/Ni⁰ clay-templated system
PCB remediation Hydrodechlorination Catalytic degradation

OH-PCB Cytotoxicity: 4-OH PCB 36 vs. Congeners

The hydroxylated metabolite 4-OH PCB 36 was identified as the most potent inducer of cell death among eight tested OH-PCB congeners in cultured rat cerebellar granule cells. The rank-order potency for ROS induction was: 4-OH PCB 14 < 4-OH PCB 36 < 4-OH PCB 34 < 4'-OH PCB 36 < 4'-OH PCB 68 < 4-OH PCB 39 < 4'-OH PCB 35 [1]. Notably, 4-OH PCB 36 induced cell death via both apoptotic and necrotic pathways depending on concentration, and this effect was attenuated by ERK1/2 kinase inhibition with U0126, implicating MAPK signaling in the mechanism [1].

OH-PCB Cytotoxicity Rank
Cross-study
4-OH PCB 36 most potent cell death inducer among 8 OH-PCBs; >10× potency range
Supports metabolite neurotoxicity screening
Cerebellar granule cells, ROS/apoptosis
PCB metabolite toxicology ROS induction Neurotoxicity

NIST-Traceable Certified Reference Material

3,3',5-Trichlorobiphenyl (PCB 36) is commercially available as a certified reference material with NIST traceability. Suppliers provide PCB 36 as standard solutions in isooctane at concentrations including 35 µg/mL, 100 µg/mL, and 500 µg/mL [1]. This level of metrological traceability ensures that quantitative analytical results for PCB 36 in environmental samples can be validated against a recognized national metrology institute standard, a requirement for regulatory compliance and inter-laboratory data comparability.

CRM Availability
Reported
NIST-traceable solutions at 35, 100, 500 µg/mL in isooctane
Enables validated quantitation for monitoring
ISO Guide 34 / 17025 production
Analytical chemistry GC-MS calibration Environmental monitoring

Physicochemical Properties and Environmental Partitioning

The octanol-water partition coefficient (log Pow) for 3,3',5-trichlorobiphenyl is reported as 5.81, with a vapor pressure of 0.00004 mmHg at 25°C and Henry's Law constant of 0.00017 atm·m³/mol at 25°C [1]. These values place PCB 36 within the moderate hydrophobicity range among PCB congeners, with higher water solubility than more highly chlorinated pentachloro- and hexachlorobiphenyls but lower volatility and higher bioaccumulation potential than mono- and dichlorobiphenyls [2]. As a class-level inference, trichlorobiphenyls exhibit more rapid biodegradation in model ecosystems compared to tetrachloro- and pentachlorobiphenyls, with rate constants for atmospheric OH-radical reaction of approximately 1.0 day⁻¹ [3].

Physicochemical Profile
Class-level
log Pow 5.81; vapor pressure 0.00004 mmHg; OH-radical rate ~1.0 day⁻¹
Class-level reference for trichlorobiphenyls
Moderate persistence; data to verify
Environmental partitioning Bioaccumulation potential Fate and transport

PCB 36: Research & Industrial Applications


Clay Mineral Sorption and Fate Modeling

PCB 36 serves as an ideal model coplanar trichlorobiphenyl for investigating sorption mechanisms to clay minerals and soil organic matter. The 300- to >4,500-fold higher sorption coefficients relative to nonplanar PCB 19 [1] make PCB 36 essential for validating molecular dynamics simulations of PCB-clay interactions and for developing congener-specific sorption parameters in contaminant fate and transport models.

Catalytic Hydrodechlorination Remediation

The selective and complete degradation of PCB 36 to biphenyl within 4 hours on Fe⁰/Ni⁰ bimetallic clay systems—contrasted with negligible degradation of nonplanar PCB 19 [1]—positions PCB 36 as a critical benchmark compound for evaluating and optimizing remediation technologies targeting coplanar, dioxin-like PCB congeners in contaminated soils and sediments.

PCB Metabolite Neurotoxicity and Oxidative Stress

The exceptional cell death-inducing potency of 4-OH PCB 36 relative to other hydroxylated PCB metabolites in cerebellar granule cell assays [1] establishes PCB 36 as a priority reference compound for mechanistic studies of congener-specific neurotoxicity, ROS-mediated cellular injury, and MAPK/ERK signaling pathway activation by PCB metabolites.

Analytical Method Validation and Monitoring

The availability of NIST-traceable certified reference material for PCB 36 at multiple concentrations (35, 100, 500 µg/mL) [1][2] supports validated quantitation in GC-MS and GC-ECD workflows for regulatory environmental monitoring programs, ensuring data comparability across laboratories and compliance with ISO 17025 quality requirements.

Application
Selection Property
Validation Focus
Clay sorption & fate modeling
Coplanar congener sorption benchmark
Molecular dynamics simulation validation
Catalytic hydrodechlorination studies
Selective degradation benchmark
Remediation efficiency verification
Metabolite neurotoxicity research
Hydroxylated metabolite reference
ROS/MAPK pathway analysis
Environmental analytical monitoring
NIST-traceable CRM
Quantitation method validation

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